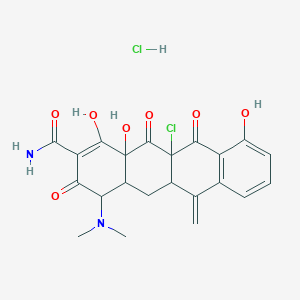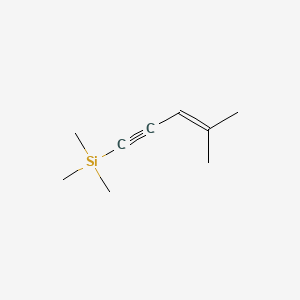
11A-chloro-4-(dimethylamino)-3,10,12a-trihydroxy-6-methylene-1,11,12-trioxo-1,4,4a,5,5a,6,11,11a,12,12a-decahydrotetracene-2-carboxamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process would include stringent quality control measures to confirm the identity and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
CHLORO-DECAH-DIMETHYLAMINO6METHYLENE-TRIHYDROXYTRIOXONAPHTHACENECARBOXAMIDE HCL can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various halogenating agents. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or aminated derivatives .
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of CHLORO-DECAH-DIMETHYLAMINO6METHYLENE-TRIHYDROXYTRIOXONAPHTHACENECARBOXAMIDE HCL involves its interaction with specific molecular targets and pathways within biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to CHLORO-DECAH-DIMETHYLAMINO6METHYLENE-TRIHYDROXYTRIOXONAPHTHACENECARBOXAMIDE HCL include:
Pyrimidine derivatives: Known for their wide range of biological activities and therapeutic applications.
Diazine compounds: Exhibiting various pharmacological properties and used in drug development.
Uniqueness
The uniqueness of CHLORO-DECAH-DIMETHYLAMINO6METHYLENE-TRIHYDROXYTRIOXONAPHTHACENECARBOXAMIDE HCL lies in its complex structure and potential for diverse applications in scientific research. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for further study and development .
Propiedades
Número CAS |
3596-32-5 |
|---|---|
Fórmula molecular |
C22H22Cl2N2O7 |
Peso molecular |
497.3 g/mol |
Nombre IUPAC |
11a-chloro-4-(dimethylamino)-1,10,12a-trihydroxy-6-methylidene-3,11,12-trioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C22H21ClN2O7.ClH/c1-8-9-5-4-6-12(26)13(9)17(28)21(23)10(8)7-11-15(25(2)3)16(27)14(19(24)30)18(29)22(11,32)20(21)31;/h4-6,10-11,15,26,29,32H,1,7H2,2-3H3,(H2,24,30);1H |
Clave InChI |
QWEBCYMHXXIRRQ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1C2CC3C(=C)C4=C(C(=CC=C4)O)C(=O)C3(C(=O)C2(C(=C(C1=O)C(=O)N)O)O)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Butylphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11951391.png)
![2,6-Ditert-butyl-4-[(4-hydroxyanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B11951403.png)

![2-[2-oxo-2-(2-propan-2-ylidenehydrazinyl)ethoxy]-N-(propan-2-ylideneamino)acetamide](/img/structure/B11951418.png)

![1,8,14-Trioxatrispiro[4.1.4.1.4.1]octadecane](/img/structure/B11951428.png)
![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-bromoaniline](/img/structure/B11951436.png)

![triphenyl[(2E)-4-(triphenylphosphonio)-2-butenyl]phosphonium dichloride](/img/structure/B11951458.png)

![2-methoxy-N'-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11951470.png)


![4-{5-[(E)-2-(1,3-Benzothiazol-2-YL)-2-cyanoethenyl]-2-furyl}benzenesulfonamide](/img/structure/B11951483.png)
